![molecular formula C9H18N2 B1523926 N-(2-aminoethyl)-N-(cyclopropylmethyl)cyclopropanamine CAS No. 1250924-07-2](/img/structure/B1523926.png)
N-(2-aminoethyl)-N-(cyclopropylmethyl)cyclopropanamine
Overview
Description
N-(2-aminoethyl)-N-(cyclopropylmethyl)cyclopropanamine (NAC) is an organic compound with a cyclic amine structure. It is an important intermediate in the synthesis of many other compounds and has a wide range of applications in the fields of scientific research, drug development, and industrial chemistry. NAC is a versatile compound with a variety of uses.
Scientific Research Applications
Catalytic Applications
- Cyclopropenimine-Catalyzed Reactions : Cyclopropenimine, closely related to cyclopropanamine derivatives, has been utilized to catalyze Mannich reactions with high levels of enantio- and diastereocontrol, offering potential for synthesizing useful derivatives (Bandar & Lambert, 2013).
Biochemical Applications
Lysine-specific Demethylase Inhibitors : Functionalized cyclopropanamine compounds have been explored for their role in inhibiting lysine-specific demethylase 1 (LSD1), relevant for treating various neurological and psychiatric conditions (Blass, 2016).
Building Blocks for Potential Antidepressants : Copper-catalyzed aminoboration of methylenecyclopropanes has been developed to produce (borylmethyl)cyclopropylamines, which are valuable for the synthesis of potential antidepressant drugs (Sakae et al., 2014).
Synthetic Chemistry Applications
Chemoenzymatic Synthesis : Chemo-enzymatic routes have been developed for synthesizing (S)-1-cyclopropyl-2-methoxyethanamine, a key chiral intermediate in creating specific receptor antagonists (Parker et al., 2012).
Peptide Synthesis : The N-dicyclopropylmethyl (Dcpm) residue, derived from dicyclopropylmethanimine, has been used in peptide synthesis as an amide bond protectant, demonstrating the utility of cyclopropanamine derivatives in complex organic syntheses (Carpino et al., 2009).
Conformationally Restricted Analogues of Histamine : Cyclopropane rings have been used in the synthesis of conformationally restricted analogues of histamine for biochemical studies (Kazuta et al., 2002).
Analytical Chemistry Applications
- Analytical Profiling : Cyclopropylamine derivatives have been characterized for their roles in various analytical studies, including the identification and analysis of psychoactive substances (De Paoli et al., 2013).
properties
IUPAC Name |
N'-cyclopropyl-N'-(cyclopropylmethyl)ethane-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c10-5-6-11(9-3-4-9)7-8-1-2-8/h8-9H,1-7,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIXQZKWDUIDEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN(CCN)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-aminoethyl)-N-(cyclopropylmethyl)cyclopropanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.